molecular formula C11H10ClF3IN3 B1620840 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-52-2

2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1620840
CAS No.: 655235-52-2
M. Wt: 403.57 g/mol
InChI Key: WAHJZLLXPONJBB-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, an iodine atom, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .

Pharmacokinetics

In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity . .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of certain substances in the reaction medium can affect the compound’s synthesis . .

Biochemical Analysis

Biochemical Properties

2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The interaction between this compound and CDKs can lead to the inhibition of kinase activity, thereby affecting cell proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-proliferative and pro-apoptotic effects, making it a promising candidate for cancer therapy. At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The detailed understanding of these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular localization and accumulation. Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, it has been observed to localize in the nucleus, where it interacts with nuclear proteins and modulates gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyrimidine derivatives. For instance, the synthesis can begin with the preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, followed by substitution reactions to introduce the tert-butyl, chlorine, and iodine groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts like palladium in Suzuki–Miyaura cross-coupling reactions are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols are used in the presence of bases like triethylamine.

    Cross-Coupling: Palladium catalysts and boronic acids are employed in Suzuki–Miyaura reactions.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities .

Scientific Research Applications

2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Additionally, the combination of tert-butyl, chlorine, and iodine substituents provides a distinct electronic environment that influences its reactivity and biological activity .

Properties

IUPAC Name

2-tert-butyl-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3IN3/c1-10(2,3)8-7(16)9-17-5(11(13,14)15)4-6(12)19(9)18-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHJZLLXPONJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1I)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381684
Record name 2-(tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655235-52-2
Record name 2-(tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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